2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
Description
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H8BrN3O/c1-4(7)5(11)6-9-8-3-10(6)2/h3-4H,1-2H3 |
InChI Key |
AKGFXOXWJBHPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=NN=CN1C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazole derivatives.
Reduction: Formation of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-ol.
Oxidation: Formation of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including 2-bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one, exhibit significant antimicrobial properties. A study highlighted the synthesis of new triazole derivatives that showed promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of cellular processes .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The compound has been shown to inhibit cell proliferation in certain cancer cell lines. For instance, molecular docking studies suggest that this compound binds effectively to targets involved in cancer progression, offering a pathway for developing new anticancer agents .
Case Study: Synthesis and Biological Evaluation
A comprehensive study synthesized various triazole derivatives and evaluated their biological activities. The synthesized compounds were tested against human cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Agricultural Applications
Fungicides
The compound's structural features make it a candidate for developing new fungicides. Triazoles are well-known for their efficacy in controlling fungal pathogens in crops. Research has demonstrated that this compound can inhibit the growth of several plant pathogenic fungi, suggesting its potential as a novel agricultural fungicide .
Herbicide Development
In addition to fungicidal properties, triazole compounds are being explored for herbicidal applications. Studies indicate that modifications to the triazole ring can enhance herbicidal activity against specific weed species. This opens avenues for developing selective herbicides that minimize environmental impact while effectively controlling weed growth .
Material Science Applications
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been studied for enhancing material properties. For example, this compound can be used as a monomer or cross-linking agent in the synthesis of new polymeric materials with improved thermal and mechanical properties .
Case Study: Triazole-Based Polymers
Research has demonstrated the successful synthesis of triazole-based polymers exhibiting enhanced thermal stability and mechanical strength compared to traditional polymers. These materials show promise for applications in coatings and adhesives where durability is crucial .
Data Tables
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The bromine atom and triazole ring play a crucial role in binding to these targets, leading to the disruption of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
Biological Activity
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the bromine atom and the methyl group on the triazole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 0.0156 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 3.2 |
| A549 (lung cancer) | 6.5 |
The structure–activity relationship (SAR) analysis suggests that modifications on the triazole ring significantly affect its cytotoxicity. The presence of electron-donating groups enhances its activity against cancer cells by facilitating interactions with cellular targets involved in proliferation and survival .
The mechanism by which this compound exerts its biological effects includes:
Antimicrobial Mechanism:
- Disruption of bacterial cell wall synthesis.
- Inhibition of key enzymes involved in nucleic acid synthesis.
Anticancer Mechanism:
- Induction of apoptosis through activation of caspases.
- Inhibition of topoisomerases leading to DNA damage and cell cycle arrest.
These mechanisms highlight the compound's potential as a dual-action agent in treating infections and cancer .
Case Studies
Several case studies have illustrated the efficacy of triazole derivatives similar to this compound:
- Study on Antifungal Activity: A study demonstrated that a related triazole derivative exhibited an MIC significantly lower than conventional antifungal agents like fluconazole against Candida species.
- Cancer Cell Line Studies: Research involving various cancer cell lines showed that compounds with similar structural features to 2-Bromo derivatives had enhanced anticancer activities compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
